N-(3-acetamidophenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
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Overview
Description
This would typically involve identifying the compound’s systematic name, its molecular formula, and possibly its structure based on the name.
Synthesis Analysis
This involves studying how the compound can be synthesized from its constituent elements or from other compounds.Molecular Structure Analysis
This involves studying the compound’s molecular structure, which can often be predicted from its molecular formula and systematic name.Chemical Reactions Analysis
This involves identifying the chemical reactions that the compound can undergo. This can often be predicted based on the compound’s functional groups.Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, etc.Scientific Research Applications
Radioligand Development for PET Imaging
A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including compounds closely related to the chemical structure , has been reported as selective ligands for the translocator protein (18 kDa), with potential for in vivo imaging using positron emission tomography (PET) (Dollé et al., 2008). This application is crucial for advancing neuroimaging, particularly for mapping neuroinflammation and neurodegenerative disorders.
Antimicrobial and Antitumor Activities
Pyrazolo[3,4-d]pyrimidine derivatives, similar to the compound , have been synthesized and evaluated for their antimicrobial activities. For instance, certain derivatives have shown promising results against a variety of bacterial strains, highlighting the potential of these compounds in developing new antimicrobial agents (Bondock et al., 2008). Additionally, some derivatives have exhibited significant antitumor activities against human breast adenocarcinoma cell lines, suggesting their potential as anticancer agents (El-Morsy et al., 2017).
Synthesis of Novel Heterocyclic Compounds
Research has also focused on the synthesis of novel isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through cycloaddition reactions. These efforts underscore the versatility of pyrazolo[3,4-d]pyrimidine compounds in synthesizing a wide range of heterocyclic compounds with potential biological activities (Rahmouni et al., 2014).
Safety And Hazards
This involves identifying any safety concerns or hazards associated with the compound. This could include toxicity, flammability, environmental impact, etc.
Future Directions
This could involve predicting potential future research directions, such as new synthesis methods, new applications, etc.
Please consult with a chemist or a relevant expert for accurate information. This is a general approach and might not apply to all compounds.
properties
IUPAC Name |
N-(3-acetamidophenyl)-2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O3/c1-14-7-8-19(9-15(14)2)29-22-20(11-25-29)23(32)28(13-24-22)12-21(31)27-18-6-4-5-17(10-18)26-16(3)30/h4-11,13H,12H2,1-3H3,(H,26,30)(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIASITCXGHRFQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=CC(=C4)NC(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetamidophenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide |
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